molecular formula C20H24N2O3 B1342323 Benzyl 4-hydroxy-4-[(phenylamino)methyl]piperidine-1-carboxylate CAS No. 77211-76-8

Benzyl 4-hydroxy-4-[(phenylamino)methyl]piperidine-1-carboxylate

Cat. No.: B1342323
CAS No.: 77211-76-8
M. Wt: 340.4 g/mol
InChI Key: JFFNFUMDVAEEDU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-hydroxy-4-[(phenylamino)methyl]piperidine-1-carboxylate typically involves multi-step organic reactionsThe hydroxy group is then introduced through selective oxidation reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, PCC, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

Scientific Research Applications

Chemistry

In chemistry, Benzyl 4-hydroxy-4-[(phenylamino)methyl]piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a probe to understand enzyme-substrate interactions and receptor binding mechanisms .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated for its role in drug design, particularly in the development of new analgesics and anti-inflammatory agents .

Industry

Industrially, this compound is used in the synthesis of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in the production of various chemical products .

Mechanism of Action

The mechanism of action of Benzyl 4-hydroxy-4-[(phenylamino)methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The hydroxy group and the phenylamino methyl group play crucial roles in these interactions, facilitating hydrogen bonding and hydrophobic interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 4-hydroxy-4-[(phenylamino)methyl]piperidine-1-carboxylate stands out due to its combination of functional groups, which provide a unique balance of reactivity and stability. This makes it particularly useful in the synthesis of complex organic molecules and in the development of new pharmaceuticals .

Properties

IUPAC Name

benzyl 4-(anilinomethyl)-4-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c23-19(25-15-17-7-3-1-4-8-17)22-13-11-20(24,12-14-22)16-21-18-9-5-2-6-10-18/h1-10,21,24H,11-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFFNFUMDVAEEDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CNC2=CC=CC=C2)O)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201154759
Record name Phenylmethyl 4-hydroxy-4-[(phenylamino)methyl]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201154759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77211-76-8
Record name Phenylmethyl 4-hydroxy-4-[(phenylamino)methyl]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77211-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylmethyl 4-hydroxy-4-[(phenylamino)methyl]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201154759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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